molecular formula C13H7ClF2N2 B13665682 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13665682
M. Wt: 264.66 g/mol
InChI Key: UTXMPSDIOLEUJZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps . One common method includes:

    Condensation Reaction: 2-aminopyridine reacts with 2,4-difluorobenzaldehyde in the presence of a base to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as iodine, to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally benign solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C13H7ClF2N2

Molecular Weight

264.66 g/mol

IUPAC Name

6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7ClF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H

InChI Key

UTXMPSDIOLEUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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